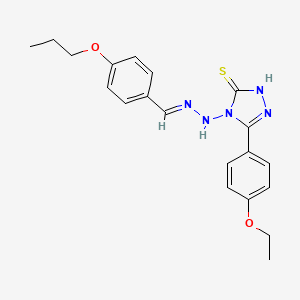
5-(4-Ethoxyphenyl)-4-(2-(4-propoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Etoxi fenil)-4-(2-(4-propoxi bencilideno)hidrazinil)-4H-1,2,4-triazol-3-tiol es un compuesto orgánico complejo que pertenece a la clase de derivados de triazol
Métodos De Preparación
La síntesis de 5-(4-Etoxi fenil)-4-(2-(4-propoxi bencilideno)hidrazinil)-4H-1,2,4-triazol-3-tiol típicamente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del intermedio de hidrazona: Este paso implica la reacción de 4-propoxi benzaldehído con hidrato de hidrazina para formar la hidrazona correspondiente.
Ciclización: El intermedio de hidrazona luego se hace reaccionar con 4-etoxi fenil isotiocianato en condiciones básicas para formar el anillo de triazol.
Formación de tiol:
Los métodos de producción industrial para este compuesto pueden involucrar pasos similares, pero están optimizados para la síntesis a gran escala, incluido el uso de reactores de flujo continuo y sistemas automatizados para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
5-(4-Etoxi fenil)-4-(2-(4-propoxi bencilideno)hidrazinil)-4H-1,2,4-triazol-3-tiol se somete a varias reacciones químicas, que incluyen:
Oxidación: El grupo tiol puede oxidarse para formar disulfuros o ácidos sulfónicos utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: El compuesto puede sufrir reacciones de reducción, particularmente en la porción de hidrazona, utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Los anillos aromáticos en el compuesto pueden participar en reacciones de sustitución aromática electrófila, lo que permite una mayor funcionalización con varios sustituyentes.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio
Catalizadores: Paladio sobre carbono, óxido de platino
Los principales productos formados a partir de estas reacciones incluyen disulfuros, ácidos sulfónicos y varios derivados sustituidos.
Aplicaciones Científicas De Investigación
Química medicinal: El compuesto exhibe prometedoras actividades biológicas, incluidas las propiedades antimicrobianas, antifúngicas y anticancerígenas. Se ha investigado como un posible compuesto líder para el desarrollo de nuevos agentes terapéuticos.
Ciencia de materiales: Las características estructurales únicas del compuesto lo convierten en un candidato para el desarrollo de nuevos materiales con propiedades específicas, como conductividad y fluorescencia.
Investigación biológica: El compuesto se ha utilizado como una sonda para estudiar varios procesos biológicos, incluida la inhibición enzimática y las interacciones proteína-ligando.
Mecanismo De Acción
El mecanismo de acción de 5-(4-Etoxi fenil)-4-(2-(4-propoxi bencilideno)hidrazinil)-4H-1,2,4-triazol-3-tiol involucra su interacción con objetivos y vías moleculares específicas. Por ejemplo:
Inhibición enzimática: El compuesto puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos, bloqueando así el acceso al sustrato y reduciendo la actividad enzimática.
Intercalación de ADN: El compuesto puede intercalarse en el ADN, interrumpiendo la estructura y función normales de la molécula de ADN, lo que puede conducir a la muerte celular en las células cancerosas.
Comparación Con Compuestos Similares
5-(4-Etoxi fenil)-4-(2-(4-propoxi bencilideno)hidrazinil)-4H-1,2,4-triazol-3-tiol se puede comparar con otros derivados de triazol, como:
1,2,4-Triazol-3-tiol: Un derivado de triazol más simple con una funcionalidad de tiol similar pero sin los sustituyentes aromáticos adicionales.
4-(4-Metoxifenil)-5-(2-(4-metoxibencilideno)hidrazinil)-4H-1,2,4-triazol-3-tiol: Un compuesto estructuralmente similar con grupos metoxi en lugar de grupos etoxi y propoxi.
La singularidad de 5-(4-Etoxi fenil)-4-(2-(4-propoxi bencilideno)hidrazinil)-4H-1,2,4-triazol-3-tiol radica en sus sustituyentes específicos, que pueden influir en su actividad biológica y reactividad química, convirtiéndolo en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Número CAS |
624725-17-3 |
|---|---|
Fórmula molecular |
C20H23N5O2S |
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
3-(4-ethoxyphenyl)-4-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H23N5O2S/c1-3-13-27-18-9-5-15(6-10-18)14-21-24-25-19(22-23-20(25)28)16-7-11-17(12-8-16)26-4-2/h5-12,14,24H,3-4,13H2,1-2H3,(H,23,28)/b21-14+ |
Clave InChI |
YWYFNGNUFRQSJO-KGENOOAVSA-N |
SMILES isomérico |
CCCOC1=CC=C(C=C1)/C=N/NN2C(=NNC2=S)C3=CC=C(C=C3)OCC |
SMILES canónico |
CCCOC1=CC=C(C=C1)C=NNN2C(=NNC2=S)C3=CC=C(C=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12025832.png)

![N-(2,6-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12025849.png)
![Methyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12025853.png)
![Ethyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12025856.png)
![2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12025863.png)

![Methyl ({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B12025873.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12025884.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12025889.png)

![2-((5E)-5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B12025896.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12025904.png)
![(5E)-5-(2,5-dimethoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12025917.png)
